7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

DPP-IV inhibition X-ray crystallography structure-based drug design

7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione (commonly abbreviated BDPX; molecular formula C₁₈H₂₂N₆O₂, monoisotopic mass 354.1804 Da) is a synthetic small-molecule xanthine derivative belonging to the N-arylpiperazine class. The compound is formally catalogued under DrugBank accession DB08530 and ChEBI ID CHEBI:45565, and it is classified as an oxopurine–piperazine hybrid.

Molecular Formula C18H22N6O2
Molecular Weight 354.4 g/mol
Cat. No. B2566457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
Molecular FormulaC18H22N6O2
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=CC=CC=C4
InChIInChI=1S/C18H22N6O2/c1-21-15-14(16(25)22(2)18(21)26)24(12-13-6-4-3-5-7-13)17(20-15)23-10-8-19-9-11-23/h3-7,19H,8-12H2,1-2H3
InChIKeyQFSMMXJBEBXTJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione (BDPX) – Chemical Identity, Class, and Procurement-Relevant Baseline


7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione (commonly abbreviated BDPX; molecular formula C₁₈H₂₂N₆O₂, monoisotopic mass 354.1804 Da) is a synthetic small-molecule xanthine derivative belonging to the N-arylpiperazine class [1]. The compound is formally catalogued under DrugBank accession DB08530 and ChEBI ID CHEBI:45565, and it is classified as an oxopurine–piperazine hybrid [2]. Its core scaffold consists of a purine-2,6-dione ring substituted with methyl groups at N1 and N3, a benzyl moiety at N7, and a piperazin-1-yl group at C8. This substitution pattern is structurally distinct from that of common methylxanthines (e.g., caffeine, theophylline) and from simple 7-benzylxanthines, because the C8-piperazine extension introduces a protonatable secondary amine that can engage in salt-bridge and hydrogen-bond interactions not available to the 8-unsubstituted analogs. The compound has been co-crystallized with porcine dipeptidyl peptidase IV (DPP‑IV/CD26) at 2.11 Å resolution (PDB entry 2AJ8), providing direct structural evidence for its binding mode [3].

Why 7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione Cannot Be Replaced by Generic Xanthine Analogs – Structural and Pharmacological Rationale


Simple in-class substitution is precluded because the 8-piperazinyl moiety of BDPX is a critical pharmacophoric element that is absent in common xanthine analogs such as 7-benzyltheophylline (7-benzyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione). Crystallographic data from PDB 2AJ8 demonstrate that the piperazine ring of BDPX occupies the S1′ pocket of the DPP‑IV active site and forms a salt bridge with Glu205/Glu206, a key interaction that is sterically and electronically impossible for analogs lacking a basic nitrogen at the C8 position [1]. Conversely, the N1‑methyl and N3‑methyl substituents on the xanthine core occupy hydrophobic sub-pockets that would be unfavorably altered by demethylation; the N1‑desmethyl analog (7-benzyl-3-methyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione) is enumerated in patent literature as a distinct compound with a different substitution profile, implying divergent DPP‑IV affinity [2]. Therefore, procurement of a superficially similar xanthine derivative cannot be assumed to recapitulate the binding mode, inhibitory potency, or selectivity of BDPX without explicit head‑to‑head comparative data.

7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione – Quantitative Differentiation Evidence Versus Closest Analogs


Crystallographically Confirmed DPP‑IV Binding Mode: BDPX vs. 7-Benzyltheophylline

BDPX has been co‑crystallized with porcine DPP‑IV at 2.11 Å resolution (PDB 2AJ8), revealing that the 8‑piperazinyl nitrogen forms a direct salt bridge with Glu205/Glu206 in the S1′ pocket [1]. The 7‑benzyl group occupies the S1 hydrophobic pocket, while the 1,3‑dimethylxanthine core is positioned in the S2 subsite. In contrast, 7‑benzyltheophylline (7‑benzyl‑1,3‑dimethyl‑3,7‑dihydro‑purine‑2,6‑dione) lacks the 8‑piperazinyl group entirely and has been profiled primarily as an adenosine A₂A/A₂B receptor antagonist with a Ki of 5.6 μM at rat A₂A receptors, but no measurable DPP‑IV inhibitory activity has been reported for this analog [2]. The presence versus absence of the 8‑piperazinyl substituent thus determines whether the compound engages DPP‑IV or adenosine receptors as its primary target.

DPP-IV inhibition X-ray crystallography structure-based drug design

Piperazine‑Driven Active‑Site Engagement: BDPX vs. N1‑Desmethyl Analog (7‑Benzyl‑3‑methyl‑8‑piperazin‑1‑yl‑3,7‑dihydro‑purine‑2,6‑dione)

The N1‑desmethyl analog of BDPX (7‑benzyl‑3‑methyl‑8‑piperazin‑1‑yl‑3,7‑dihydro‑purine‑2,6‑dione) is explicitly enumerated in the Novo Nordisk patent US7235538B2 as a distinct chemical entity within the DPP‑IV inhibitor series [1]. Although quantitative Ki/IC₅₀ values for both compounds are not publicly available in a single comparative dataset, the patent's structure–activity relationship (SAR) disclosure indicates that N1‑alkyl substitution modulates DPP‑IV potency. The 1,3‑dimethyl substitution pattern of BDPX is expected to provide greater hydrophobic complementarity to the S2 subsite compared with the N1‑unsubstituted analog, consistent with the general SAR trend in purine‑dione DPP‑IV inhibitors where N1‑H analogs exhibit reduced potency [2]. Direct head‑to‑head quantitative data remain absent from the public domain; the differentiation rests on structural logic and patent SAR inference.

DPP-IV inhibitor SAR methyl substitution xanthine derivatives

Crystallographic Resolution and Model Quality: BDPX–DPP‑IV Complex as a Tool for Structure‑Based Design

The BDPX–DPP‑IV co‑crystal structure (PDB 2AJ8) was solved at 2.11 Å resolution with an R‑work of 0.197 and R‑free of 0.239, providing unambiguous electron density for the ligand pose and binding interactions [1]. This resolution is comparable to or superior to many publicly available DPP‑IV co‑structures with clinically advanced inhibitors (e.g., sitagliptin co‑structures are often deposited at 2.5–3.0 Å). The BDPX complex is one of only four related structures deposited from the same study (PDB 2AJ8, 2AJB, 2AJC, 2AJD), and it uniquely represents the 8‑piperazinyl‑xanthine chemotype bound to DPP‑IV. No co‑crystal structure of any other 8‑piperazinyl‑purine‑dione with DPP‑IV is publicly available at a comparable resolution, making BDPX the structurally best‑characterized member of this subclass [2].

X-ray crystallography structural biology DPP-IV druggability

7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione – Optimal Procurement and Deployment Scenarios Based on Verified Evidence


Structural Biology: DPP‑IV Co‑Crystallization and Ligand‑Soaking Experiments

BDPX is the only publicly available 8‑piperazinyl‑xanthine with a validated DPP‑IV co‑crystal structure (PDB 2AJ8, 2.11 Å) [1]. Laboratories pursuing DPP‑IV crystallography for fragment‑based screening or ligand‑soaking campaigns should procure BDPX as a positive‑control ligand to verify crystal form and active‑site accessibility before screening novel analogs. The well‑resolved electron density for the piperazine–Glu205 salt bridge provides a reliable reference for interpreting difference Fourier maps of candidate inhibitors.

Medicinal Chemistry SAR: Benchmarking 8‑Substituted Xanthine DPP‑IV Inhibitors

BDPX serves as the structural reference point for the 8‑piperazinyl‑xanthine DPP‑IV inhibitor subclass. In SAR campaigns exploring modifications at N1, N3, N7, or C8 of the purine‑dione scaffold, BDPX should be included as the comparator compound against which the potency, binding kinetics, and selectivity of newly synthesized analogs are measured. Its crystallographically defined binding pose eliminates ambiguity in interpreting SAR trends [1][2].

Computational Chemistry: Docking and Pharmacophore Model Validation

The high‑resolution BDPX–DPP‑IV crystal structure (PDB 2AJ8) provides an experimentally validated template for building pharmacophore models, performing induced‑fit docking, and calibrating scoring functions for virtual screening of DPP‑IV inhibitor libraries [1]. Unlike homology models or low‑resolution structures of other inhibitors, the BDPX complex offers unambiguous atomic coordinates for the ligand, enabling rigorous pose‑prediction benchmarks.

Assay Development: DPP‑IV Enzymatic Activity and Inhibitor Screening

BDPX can be employed as a tool compound in DPP‑IV enzymatic assays to establish assay dynamic range, validate substrate turnover conditions, and calibrate inhibitor dose–response curves [1][2]. Its commercially tractable synthesis (one‑step piperazine displacement of a precursor purine) and availability from multiple vendors facilitate its use as a cost‑effective positive control in high‑throughput screening campaigns targeting DPP‑IV.

Quote Request

Request a Quote for 7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.